molecular formula C4H4N2O4 B13952845 N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide CAS No. 62409-18-1

N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B13952845
CAS No.: 62409-18-1
M. Wt: 144.09 g/mol
InChI Key: MRTLHKINKKLJRV-UHFFFAOYSA-N
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Description

N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the hydroxy and carboxamide groups further enhances its reactivity and potential utility in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of hydroxylamine with a β-keto ester, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can react with the carboxamide group under mild conditions.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydro-oxazole derivative.

    Substitution: Formation of substituted carboxamides.

Scientific Research Applications

N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The oxazole ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-Hydroxy-3-oxo-2,3-dihydro-1H-indole-2-carboxamide
  • N-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxamide

Comparison: N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to indole or pyrrole derivatives. The oxazole ring’s electron distribution and ability to participate in various chemical reactions make it a versatile compound for diverse applications.

Properties

IUPAC Name

N-hydroxy-3-oxo-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-3-1-2(10-6-3)4(8)5-9/h1,9H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTLHKINKKLJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303952
Record name N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-18-1
Record name NSC163668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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